molecular formula C14H14ClN3O2S B11279428 2-(2-acetamidothiazol-4-yl)-N-(2-chlorobenzyl)acetamide

2-(2-acetamidothiazol-4-yl)-N-(2-chlorobenzyl)acetamide

Cat. No.: B11279428
M. Wt: 323.8 g/mol
InChI Key: QEVZRMHSKKJTFR-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)ACETAMIDE is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)ACETAMIDE typically involves the reaction of 2-chlorobenzylamine with 2-(2-acetamido-1,3-thiazol-4-yl)acetic acid. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can inhibit the biosynthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, it can interfere with the replication of viral DNA, exhibiting antiviral properties. In cancer cells, the compound can induce apoptosis by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)ACETAMIDE stands out due to its unique combination of antimicrobial, antiviral, and anticancer activities. Its ability to target multiple biological pathways makes it a versatile compound in scientific research and pharmaceutical development .

Properties

Molecular Formula

C14H14ClN3O2S

Molecular Weight

323.8 g/mol

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-[(2-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C14H14ClN3O2S/c1-9(19)17-14-18-11(8-21-14)6-13(20)16-7-10-4-2-3-5-12(10)15/h2-5,8H,6-7H2,1H3,(H,16,20)(H,17,18,19)

InChI Key

QEVZRMHSKKJTFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CC=C2Cl

Origin of Product

United States

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